molecular formula C6H7F3O B2975751 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde CAS No. 2091355-32-5

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde

Cat. No.: B2975751
CAS No.: 2091355-32-5
M. Wt: 152.116
InChI Key: AHPTZVMFIUSJTA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde (CAS 2091355-32-5) is a high-value, strained ring system of interest in medicinal chemistry and advanced organic synthesis. Its molecular formula is C 6 H 7 F 3 O, with a molecular weight of 152.11 g/mol . The compound features a cyclobutane ring, which imparts unique steric and electronic properties due to its angle strain, enhancing its reactivity as an intermediate . This structure is functionalized with both a carbaldehyde (-CHO) group and a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group . The -CF 3 group significantly influences the compound's properties, notably by increasing the electrophilicity of the aldehyde carbon, making it more reactive toward nucleophiles, and enhancing the lipophilicity and metabolic stability of resulting molecules . In scientific research, this compound serves as a key synthetic building block. It undergoes typical aldehyde reactions, including oxidation to the corresponding carboxylic acid or reduction to the alcohol, enabling further functionalization . The strained cyclobutane ring and the -CF 3 group make it a valuable precursor for developing fluorinated analogs of biologically active compounds . Researchers utilize it in the synthesis of more complex molecular architectures for applications in drug discovery and materials science. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5-1-4(2-5)3-10/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPTZVMFIUSJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH), providing the desired compound upon decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-(Trifluoromethyl)cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

3-Chlorobenzaldehyde
  • Structure : Aromatic aldehyde with a chlorine substituent at the meta position.
  • Key Differences: Ring System: 3-Chlorobenzaldehyde has a benzene ring (aromatic, planar), whereas the target compound features a strained cyclobutane ring (non-aromatic, puckered) . Substituent Effects: The -CF₃ group in the target compound is a stronger electron-withdrawing group (EWG) than -Cl, leading to higher electrophilicity at the aldehyde carbon. Reactivity: The aromatic ring in 3-Chlorobenzaldehyde stabilizes intermediates via resonance, reducing aldehyde reactivity compared to the strained cyclobutane system.
Cyclobutane Derivatives
  • Cyclobutane (C₄H₈) : The parent hydrocarbon lacks functional groups but highlights the inherent strain of the four-membered ring, which increases susceptibility to ring-opening reactions .
  • Functionalized Cyclobutanes : The addition of -CHO and -CF₃ groups in the target compound introduces polarity and reactivity absent in unsubstituted cyclobutane.

Physical and Chemical Properties (Hypothetical Data Table)

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Notes
3-(Trifluoromethyl)cyclobutane-1-carbaldehyde C₆H₇F₃O 152.11 120–130 (est.) Low in water High electrophilicity; strained ring
3-Chlorobenzaldehyde C₇H₅ClO 140.57 214 Low in water Moderate reactivity; aromatic stabilization
Cyclohexanecarbaldehyde C₇H₁₂O 112.17 161 Moderate Low reactivity; stable chair conformation

Biological Activity

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is a specialized organic compound known for its unique structural properties, particularly the presence of a trifluoromethyl group attached to a cyclobutane ring, along with an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and drug discovery, due to its potential biological activities and applications.

Structural Characteristics

The molecular formula of this compound is C5H6F3OC_5H_6F_3O. The trifluoromethyl group (–CF₃) is recognized for its electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound. The cyclobutane ring introduces considerable strain, making it a reactive intermediate in various chemical reactions, including cycloaddition processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to the functional groups present in its structure. Key areas of investigation include:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against various strains, including Bacillus mycoides and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant efficacy compared to standard antibiotics .
  • Anticancer Properties : Studies have evaluated its effects on multiple human cancer cell lines, demonstrating that certain derivatives of the compound exhibit IC₅₀ values lower than those of established chemotherapeutics like Doxorubicin. For instance, compounds derived from this compound have shown IC₅₀ values as low as 12.4 μM against specific cancer cell lines .

The mechanism of action for this compound involves several pathways:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites in biological molecules, leading to covalent modifications that alter protein function.
  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, potentially enhancing its membrane permeability and metabolic stability.
  • Gene Expression Modulation : Treatment with derivatives has been associated with down-regulation of critical genes involved in cancer progression, such as EGFR and TP53, indicating a potential for targeted therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functional group transformations. Notably, derivatives such as 3-(trifluoromethyl)cyclobutan-1-ol and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been synthesized and evaluated for their biological activities .

Comparison Table of Related Compounds

Compound NameStructure TypeUnique Features
3-(Trifluoromethyl)cyclobutan-1-oneCyclobutane derivativeContains a ketone instead of an aldehyde; used in similar reactions.
3-(Difluoromethyl)cyclobutane-1-carbaldehydeCyclobutane derivativeHas a difluoromethyl group; exhibits different reactivity due to reduced electron-withdrawing effect.
2-(Trifluoromethyl)cyclopentaneCyclopentane derivativeSimilar trifluoromethyl substitution but on a five-membered ring; shows different strain characteristics.

Case Studies

Several case studies highlight the biological activity of compounds derived from or related to this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives exhibited MIC values as low as 4.88 µg/mL against resistant bacterial strains, showcasing their potential as novel antibacterial agents .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through specific molecular pathways .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR to identify cyclobutane ring protons and carbons, ¹⁹F NMR to confirm the trifluoromethyl group, and FT-IR to detect the aldehyde C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For cyclobutane derivatives, coupling constants in NMR (e.g., J = 8–12 Hz for adjacent ring protons) and chemical shift consistency with analogs (e.g., 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde ) are critical. Cross-referencing with PubChem-derived data for similar fluorinated compounds ensures accuracy .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Two primary strategies are used:
  • [2+2] Cycloaddition : Reaction of trifluoromethyl-substituted alkenes with carbonyl compounds under UV light or metal catalysis to form the cyclobutane ring.
  • Functionalization of Preformed Cyclobutanes : Introducing the aldehyde group via oxidation of a hydroxymethyl intermediate (e.g., using pyridinium chlorochromate). Catalytic systems like Pd(PPh₃)₄ may aid in cross-coupling steps. Optimize solvent polarity (e.g., THF vs. DCM) to enhance cyclization efficiency.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent aldehyde oxidation. Use anhydrous solvents (e.g., dried DMF) during reactions. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) can monitor degradation . Avoid prolonged exposure to moisture or strong bases, which may hydrolyze the aldehyde.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cycloaddition reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., SnCl₄ ) or photoredox catalysts to enhance [2+2] cycloaddition regioselectivity.
  • Solvent Effects : Compare yields in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
  • Temperature Control : Lower temperatures (–78°C) may favor cyclobutane formation over side products. Use DOE (Design of Experiments) to balance variables.

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing fluorinated cyclobutane derivatives?

  • Methodological Answer :
  • Orthogonal Validation : Combine NMR with X-ray crystallography (if crystalline) or gas-phase IR to resolve ambiguous peaks.
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized aldehydes or ring-opened species) that may skew data .
  • Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian) to assign signals accurately.

Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in this compound?

  • Methodological Answer :
  • DFT Calculations : Assess electrophilicity (Fukui indices) at the aldehyde carbon to predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on aldehyde reactivity in nucleophilic additions.
  • Docking Studies : Model interactions with enzymatic targets (e.g., dehydrogenases) for bioactivity hypotheses .

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